N-[(5-methylfuran-2-yl)methyl]methionine
Description
N-[(5-Methylfuran-2-yl)methyl]methionine is a methionine derivative in which the amino group is functionalized with a (5-methylfuran-2-yl)methyl substituent. Methionine, a sulfur-containing essential amino acid, is critical in protein synthesis and methylation processes.
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.321 |
IUPAC Name |
2-[(5-methylfuran-2-yl)methylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H17NO3S/c1-8-3-4-9(15-8)7-12-10(11(13)14)5-6-16-2/h3-4,10,12H,5-7H2,1-2H3,(H,13,14) |
InChI Key |
IWVXMWGWOPMVLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC(CCSC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The low yield (3%) of N-[(5-methylfuran-2-yl)methyl]cyclohexamine () contrasts with the 82% yield of the oxazinone derivative (), highlighting the impact of reaction pathways and catalysts. Transition metal catalysts (e.g., Co₃O₄) may improve yields for furan-containing amines but require optimization .
- Stability: The oxazinone derivative () is an oil, suggesting instability under ambient conditions, whereas crystalline analogs like the nitroaniline compound () exhibit enhanced stability due to intermolecular hydrogen bonding .
Electronic and Reactivity Profiles
Furan rings are electron-rich due to the oxygen heteroatom, influencing charge distribution and reactivity. For example:
- Thiophene vs.
- Nitro Group Effects: The nitroaniline derivative () exhibits strong electron-withdrawing effects, which could reduce basicity at the amino group compared to the methionine derivative .
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